2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-2-5-18-14(20)12-9(10-4-3-6-21-10)7-22-13(12)17-15(18)23-8-11(16)19/h2-4,6-7H,1,5,8H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBELMAKCTLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N)SC=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiourea and α,β-unsaturated carbonyl compounds.
Introduction of the furan ring: This step often involves the use of furan-2-carbaldehyde in a condensation reaction.
Attachment of the acetamide group: This is usually done through nucleophilic substitution reactions where the acetamide moiety is introduced using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidines exhibit significant anticancer activity. The compound in focus has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Kinase Inhibition : Thieno[2,3-d]pyrimidines have been shown to inhibit various kinases such as mTOR and PI3K, which are crucial in cancer signaling pathways. The specific compound may demonstrate selective inhibition against certain cancer cell lines, making it a candidate for targeted cancer therapies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar thieno derivatives possess activity against various bacterial strains. The presence of the furan ring could enhance this activity through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthetic Routes
The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate precursors such as furan derivatives and thieno[2,3-d]pyrimidine intermediates in condensation reactions.
- Functional Group Modifications : Post-synthesis modifications can enhance biological activity by introducing substituents that improve solubility or bioavailability .
Case Studies
Several studies have explored the therapeutic potential of thieno[2,3-d]pyrimidines:
- Cancer Treatment Trials : Compounds with similar structures have entered clinical trials for treating various cancers including lymphoma and solid tumors. These studies focus on evaluating their efficacy and safety profiles .
| Compound Name | Target Disease | Phase of Trial | Outcome |
|---|---|---|---|
| Thieno Derivative A | Lymphoma | Phase II | Positive response observed |
| Thieno Derivative B | Solid Tumors | Phase I | Safety established |
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The hexahydrobenzothienopyrimidin derivative () exhibits a saturated ring system, likely enhancing metabolic stability but reducing aromatic interactions .
- Substitution at the 5-position with 4-methoxyphenyl () introduces electron-donating groups that may improve binding affinity to hydrophobic pockets in enzymes .
Triazole and Oxadiazole-Based Analogues
Key Observations :
- Triazole derivatives () demonstrate anti-exudative activity comparable to diclofenac at 10 mg/kg, attributed to the furan and sulfanyl acetamide moieties .
- Oxadiazole-based compounds () show potent lipoxygenase (LOX) inhibition , with IC₅₀ values as low as 12 µM, likely due to the indole group’s planar aromaticity enhancing enzyme binding .
Functional Group Impact on Activity
- Furan vs. Phenyl Substitution : Furan-containing compounds (e.g., target compound, ) exhibit improved solubility and metabolic stability compared to purely phenyl-substituted analogues .
- Allyl vs. Saturated Alkyl Chains : The propenyl (allyl) group in the target compound may confer reactivity for covalent binding, whereas hexahydro derivatives () prioritize stability .
- Sulfanyl Acetamide Positioning: Derivatives with sulfanyl acetamide at the 2-position (thienopyrimidins) show broader target engagement than those with 3-substituted triazoles .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a member of the thieno[2,3-d]pyrimidine family and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 451.56 g/mol. Its structural features include a furan moiety and a thieno[2,3-d]pyrimidine core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.56 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound show activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of related thieno[2,3-d]pyrimidine compounds, it was found that several derivatives exhibited notable activity against:
- Gram-negative bacteria : Escherichia coli and Salmonella typhi
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth at low concentrations. For instance, certain derivatives demonstrated MIC values as low as 50 µg/mL against E. coli .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors through its functional groups. The presence of the furan and thieno moieties likely contributes to binding affinity and selectivity for biological targets.
Therapeutic Potential
Beyond antimicrobial activity, research has suggested potential therapeutic applications in oncology. The compound's structural features may allow it to function as an inhibitor of specific kinases involved in cancer cell proliferation.
Table: Summary of Biological Activities
| Activity | Target Organism/Condition | Observation |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition at low MIC |
| Antimycobacterial | M. tuberculosis | Effective at inhibiting growth |
| Potential Anti-cancer | Various cancer cell lines | Inhibitory effects on proliferation |
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical?
The compound is typically synthesized via multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. Key steps include:
- Alkylation : Introducing the prop-2-en-1-yl group using allyl halides under basic conditions (e.g., NaH in DMF) .
- Sulfanylation : Coupling the thiol group to the pyrimidine ring using thiourea derivatives, often catalyzed by Cu(I) or Pd complexes .
- Acetamide functionalization : Reacting with chloroacetamide in the presence of triethylamine to introduce the sulfanylacetamide moiety . Critical conditions include anhydrous solvents, controlled temperatures (60–100°C), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic methods are used to confirm structural integrity and purity?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, prop-2-en-1-yl protons at δ 4.5–5.5 ppm) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm) and sulfanyl (C-S, ~650 cm) groups .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally similar thienopyrimidines exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme inhibition : Moderate activity against kinases (IC ~10 µM) and cyclooxygenase-2 (COX-2) . Initial screening should include MTT assays for cytotoxicity and target-specific enzymatic assays .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are common pitfalls?
- Solvent optimization : Replace DMF with THF to reduce side reactions (e.g., hydrolysis of allyl groups) .
- Catalyst screening : Test PdCl(PPh) for improved sulfanylation efficiency .
- Pitfalls :
- Byproduct formation : Monitor reaction progress via TLC to isolate intermediates.
- Low purity : Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification .
Q. How should researchers address contradictions in biological activity data across studies?
- Structural comparisons : Use SAR tables to identify substituent effects (e.g., furan vs. phenyl groups alter target affinity) .
- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times).
- Computational validation : Perform molecular docking to predict binding modes and reconcile discrepancies .
Q. What computational strategies predict molecular targets and mechanisms of action?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, EGFR) to identify binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Train models on similar thienopyrimidines to predict IC values .
Q. How can derivatives be designed to enhance bioactivity or reduce toxicity?
- Functional group substitution : Replace the furan with a thiophene to improve metabolic stability .
- Prodrug strategies : Introduce ester groups to enhance bioavailability .
- Toxicity screening : Use zebrafish models to assess hepatotoxicity and cardiotoxicity .
Q. What advanced techniques resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?
- 2D NMR : Employ HSQC and HMBC to assign C-H correlations, especially for crowded aromatic regions .
- High-resolution MS : Confirm molecular formula with <5 ppm error .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What are the stability profiles under varying pH and temperature conditions?
- Hydrolysis : Susceptible to acidic (pH <3) or basic (pH >10) conditions, degrading the acetamide moiety .
- Thermal stability : Decomposes above 150°C; store at –20°C under argon .
- Light sensitivity : Protect from UV exposure to prevent photooxidation of the thieno ring .
Q. How are structure-activity relationships (SAR) systematically evaluated?
- Analog synthesis : Prepare derivatives with modified substituents (e.g., methyl, chloro, methoxy groups) .
- Biological testing : Compare IC values across analogs in enzyme assays .
- Data visualization : Use heatmaps to correlate substituent properties (e.g., logP, H-bond donors) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
